molecular formula C16H30CaO4 B1204545 Calcium valproate CAS No. 33433-82-8

Calcium valproate

Cat. No.: B1204545
CAS No.: 33433-82-8
M. Wt: 326.5 g/mol
InChI Key: PIZHURYFCSGTJX-UHFFFAOYSA-L
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Description

Calcium valproate is a calcium salt of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. . This compound combines the therapeutic effects of valproic acid with the benefits of calcium, which is essential for various physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium valproate can be synthesized by reacting valproic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving valproic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards. The use of advanced equipment and controlled environments helps achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Calcium valproate, like valproic acid, can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur at the carboxyl group or the alkyl chain. Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of valproic acid .

Scientific Research Applications

Calcium valproate has a wide range of scientific research applications due to its pharmacological properties and chemical versatility.

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis and as a precursor for the preparation of other valproate derivatives. Its stability and reactivity make it a valuable compound for various chemical transformations .

Biology

In biological research, this compound is studied for its effects on cellular processes and signaling pathways. It is used to investigate the role of calcium and valproic acid in cell proliferation, differentiation, and apoptosis .

Medicine

This compound is extensively used in medical research for its anticonvulsant and mood-stabilizing properties. It is studied for its potential therapeutic effects in neurological disorders, including epilepsy, bipolar disorder, and migraine .

Industry

In the pharmaceutical industry, this compound is used in the formulation of medications for the treatment of epilepsy and bipolar disorder. Its combination with calcium provides additional benefits, such as improved bone health and reduced risk of osteoporosis .

Mechanism of Action

The mechanism of action of calcium valproate involves multiple pathways and molecular targets. Valproic acid, the active component, enhances the neurotransmission of gamma-aminobutyric acid (GABA) by inhibiting GABA transaminase, leading to increased GABA levels in the brain . This results in reduced neuronal excitability and stabilization of mood.

Calcium, on the other hand, plays a crucial role in various physiological processes, including neurotransmitter release, muscle contraction, and signal transduction. The combination of valproic acid and calcium in this compound provides a synergistic effect, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Calcium valproate can be compared with other valproate derivatives, such as sodium valproate and valproic acid, as well as other anticonvulsant drugs.

Similar Compounds

    Sodium Valproate: Sodium valproate is another salt form of valproic acid, commonly used in the treatment of epilepsy and bipolar disorder.

    Valproic Acid: Valproic acid is the parent compound of this compound and sodium valproate.

    Lamotrigine: Lamotrigine is an anticonvulsant drug used to treat epilepsy and bipolar disorder.

    Carbamazepine: Carbamazepine is another anticonvulsant and mood-stabilizing drug.

Uniqueness of this compound

This compound is unique due to its combination of valproic acid and calcium, providing both anticonvulsant and calcium-related benefits. This dual action makes it a valuable compound for patients requiring both seizure control and calcium supplementation .

Properties

IUPAC Name

calcium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020237
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33433-82-8
Record name Calcium valproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033433828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CCK4F86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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